Cas no 1384745-52-1 (1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

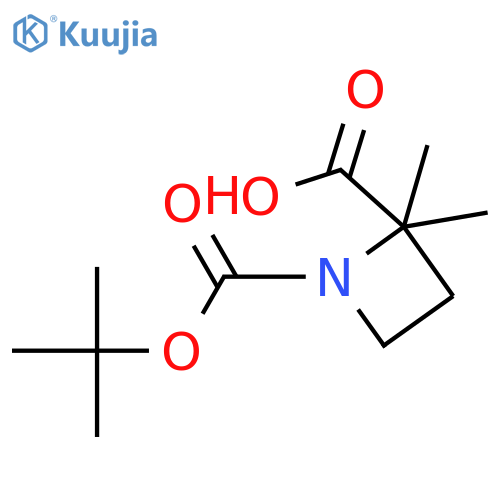

1384745-52-1 structure

商品名:1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate

CAS番号:1384745-52-1

MF:

メガワット:

MDL:MFCD28501401

CID:5303672

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate

-

- MDL: MFCD28501401

- インチ: 1S/C11H20NO4/c1-10(2,3)16-9(15)12-7-6-11(12,4,5)8(13)14/h6-7H2,1-5H3,(H,13,14)

- InChIKey: FQOXSLXALPNNEM-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC1(C)(C)C(O)=O

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-250MG |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 95% | 250MG |

¥ 3,564.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-500MG |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 95% | 500MG |

¥ 4,989.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-10G |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 95% | 10g |

¥ 35,640.00 | 2023-04-04 | |

| Advanced ChemBlocks | P48444-1G |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 97% | 1G |

$1,670 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-5G |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 95% | 5g |

¥ 21,384.00 | 2023-04-04 | |

| Ambeed | A690438-1g |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 97% | 1g |

$1921.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-100MG |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 95% | 100MG |

¥ 2,138.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08130-1G |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |

1384745-52-1 | 95% | 1g |

¥ 7,128.00 | 2023-04-04 |

1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1384745-52-1 (1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 857369-11-0(2-Oxoethanethioamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1384745-52-1)1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate

清らかである:99%

はかる:1g

価格 ($):1729.0